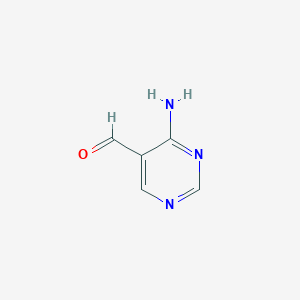

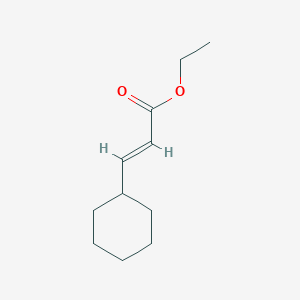

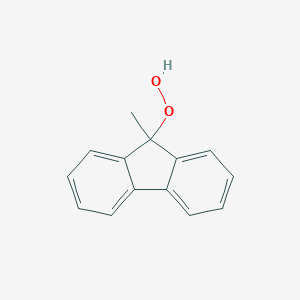

![molecular formula C25H19ClN4O3 B100557 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- CAS No. 16427-65-9](/img/structure/B100557.png)

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in scientific research applications, particularly in the field of biochemistry. Sudan III has been found to have several biochemical and physiological effects, making it an important tool for researchers in the field.

Mechanism of Action

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III works by binding to the lipid droplets in cells and tissues. The dye is taken up by the droplets and stains them red, allowing researchers to visualize them under a microscope. The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is not fully understood, but it is believed to involve the interaction of the dye with the lipid molecules in the droplets.

Biochemical and Physiological Effects:

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several biochemical and physiological effects. It has been shown to increase the level of triglycerides in the blood serum of animals. It has also been found to increase the size of lipid droplets in cells. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several advantages as a tool for scientific research. It is a relatively inexpensive and easy-to-use dye that can be used to stain lipid droplets in cells and tissues. It is also highly specific for lipids and does not stain other cellular components. However, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has some limitations. It is not suitable for use in live cells or tissues, as it can be toxic at high concentrations. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III staining can be difficult to interpret, as the intensity of the stain can vary depending on the concentration of the dye and the length of staining time.

Future Directions

There are several future directions for research involving 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. One area of interest is the development of new staining methods that are more specific and less toxic than 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. Another area of interest is the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the study of lipid metabolism in disease states, such as obesity and diabetes. Finally, there is potential for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the development of new drugs that target lipid metabolism.

Synthesis Methods

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III can be synthesized through a multistep process that involves the reaction of 2-naphthol with diazonium salts. The resulting product is then treated with chlorobenzene to form the final product. The synthesis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain for lipid droplets in cells and tissues. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is also used to determine the presence of triglycerides in blood serum and other biological fluids. It has also been used to study the effects of various compounds on lipid metabolism.

Properties

| 16427-65-9 | |

Molecular Formula |

C25H19ClN4O3 |

Molecular Weight |

458.9 g/mol |

IUPAC Name |

4-[(5-carbamoyl-2-methylphenyl)diazenyl]-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C25H19ClN4O3/c1-14-6-7-16(24(27)32)13-21(14)29-30-22-19-5-3-2-4-15(19)12-20(23(22)31)25(33)28-18-10-8-17(26)9-11-18/h2-13,31H,1H3,(H2,27,32)(H,28,33) |

InChI Key |

WOMXYSXYGGUMHS-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |

| 16427-65-9 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

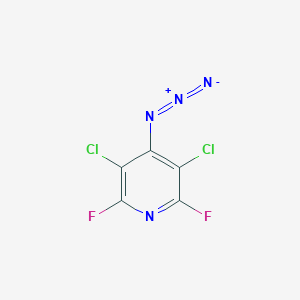

![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)